ETHYL 7-METHYL-3-OXO-2-[(3Z)-2-OXO-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Description
ETHYL 7-METHYL-3-OXO-2-[(3Z)-2-OXO-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes an indole moiety, a thiazole ring, and a pyrimidine ring. These structural features contribute to its diverse chemical and biological properties.
Properties
Molecular Formula |
C27H23N3O4S |
|---|---|
Molecular Weight |
485.6g/mol |
IUPAC Name |
ethyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-prop-2-enylindol-3-ylidene)-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H23N3O4S/c1-4-15-29-19-14-10-9-13-18(19)21(24(29)31)23-25(32)30-22(17-11-7-6-8-12-17)20(26(33)34-5-2)16(3)28-27(30)35-23/h4,6-14,22H,1,5,15H2,2-3H3/b23-21- |
InChI Key |
AWIYPVHPQAAOKG-LNVKXUELSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC=C)S2)C |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC=C)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC=C)S2)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of ETHYL 7-METHYL-3-OXO-2-[(3Z)-2-OXO-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps. The synthetic route typically starts with the preparation of the indole derivative, followed by the formation of the thiazole ring and the pyrimidine ring. The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxo derivatives, while reduction may yield alcohols or amines.
Scientific Research Applications
ETHYL 7-METHYL-3-OXO-2-[(3Z)-2-OXO-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an anticancer agent due to its ability to interact with specific cellular targets . In medicine, it may be explored for its therapeutic potential in treating various diseases. In industry, it can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, while the thiazole and pyrimidine rings contribute to its binding affinity and specificity . These interactions can lead to the modulation of cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Compared to other similar compounds, ETHYL 7-METHYL-3-OXO-2-[(3Z)-2-OXO-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE stands out due to its unique combination of structural features. Similar compounds include other thiazolopyrimidines and indole derivatives, which may share some chemical and biological properties but differ in their specific activities and applications . The presence of the indole moiety, in particular, contributes to its distinct biological activity and potential therapeutic applications.
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